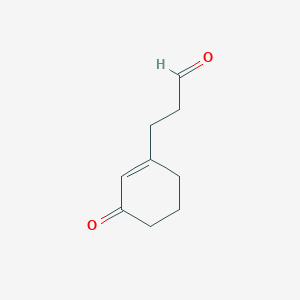

3-Oxo-1-cyclohexene propanal

Description

Properties

Molecular Formula |

C9H12O2 |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

3-(3-oxocyclohexen-1-yl)propanal |

InChI |

InChI=1S/C9H12O2/c10-6-2-4-8-3-1-5-9(11)7-8/h6-7H,1-5H2 |

InChI Key |

AOQWHHBZWLWDGE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=CC(=O)C1)CCC=O |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Yield Optimization

-

Temperature Gradients : A two-stage circulation reactor system minimizes side reactions. Initial cyclization at 120°C achieves 77.6% conversion, while a secondary reactor at 150°C elevates purity to 93.6%.

-

Solvent-Free Operation : Technical-grade acrolein (3% water content) and butadiene are directly fed into reactors, leveraging the exothermic nature of the reaction for energy efficiency.

-

Residence Time : A 1:25 ratio of fresh feed to recirculated mixture in circulation reactors ensures sufficient contact time while mitigating polymerization.

Scalability and Industrial Adaptations

-

Continuous Flow Systems : Tubular reactors with recirculation loops (e.g., 2.9 L primary reactor + 1.1 L secondary reactor) enable large-scale production, achieving 95.9% yield at 96.9% conversion.

-

Byproduct Management : Distillation under reduced pressure (100–150 Pa) isolates the target aldehyde while limiting polymer formation to ≤2.3%.

Comparative Analysis of Synthetic Routes

*Theoretical pathway based on analogous oxidation reactions.

Challenges in Purification and Stabilization

Distillation Under Reduced Pressure

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-Oxo-1-cyclohexene propanal can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This compound can be reduced to form the corresponding alcohol or alkane derivatives. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where the 3-oxopropyl group can be replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous solution.

Reduction: Sodium borohydride in methanol.

Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed:

Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Halogenated derivatives or other substituted compounds.

Scientific Research Applications

Chemistry: 3-Oxo-1-cyclohexene propanal is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.

Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit interesting biological activities, making it a valuable tool for drug discovery and development.

Medicine: The compound and its derivatives may have potential therapeutic applications. Research is ongoing to explore its use in the development of new pharmaceuticals.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Oxo-1-cyclohexene propanal involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-oxo-1-cyclohexene propanal with structurally or functionally related compounds, focusing on reactivity, catalytic behavior, and atmospheric properties.

Cyclohexanone Derivatives

- Cyclohexanone (C₆H₁₀O): A simple cyclic ketone lacking the aldehyde group. It is widely used in nylon production.

- 3-Oxo-1-cyclohexene carboxylic acid : Features a carboxylic acid group instead of propanal. This substitution increases acidity (pKa ~4-5) and reduces volatility compared to the aldehyde-containing analog .

Propanal and Acetone

- Propanal (CH₃CH₂CHO) : A linear aldehyde with high atmospheric reactivity. Studies show propanal exhibits slower atmospheric variability compared to acetone, likely due to differences in oxidation pathways and emission sources (e.g., lab exhausts for acetone vs. biogenic sources for propanal) .

- Its atmospheric lifetime is shorter than propanal’s, with rapid spikes linked to localized emissions. The absence of an aldehyde group limits its ability to form Schiff bases or participate in aldol condensations, which are feasible for this compound .

Oxygenated Compounds on Catalytic Surfaces

Research on methylpropanoate-derived oxygenated compounds (e.g., propanal, propanol, propanoic acid) adsorbed on NiMoS catalysts reveals distinct behaviors:

- Propanal: Chemisorbs via a di-sigma bonding mode, forming C–Ni and O–Mo bonds due to the aldehyde’s dual binding capability. This specificity is absent in propanol or propanoic acid, which interact weakly through oxygen lone pairs .

- This compound : While direct data is unavailable, its aldehyde group likely enables similar di-sigma adsorption on metal surfaces, while the cyclohexene ketone may enhance steric effects or electronic modulation compared to linear propanal.

Data Tables

Table 1: Key Properties of Selected Compounds

Table 2: Reactivity Comparison

| Reaction Type | This compound | Propanal | Cyclohexanone |

|---|---|---|---|

| Aldol Condensation | High (aldehyde + ketone) | High | None |

| Oxidation | Moderate (aldehyde priority) | High | Low |

| Cycloaddition (Diels-Alder) | High (α,β-unsaturation) | None | None |

Research Findings and Implications

- Atmospheric Behavior : Propanal’s slower variability compared to acetone suggests that this compound may have intermediate atmospheric persistence, influenced by both its aldehyde and cyclic ketone groups.

- Catalytic Applications : The compound’s aldehyde group could enable selective adsorption on NiMoS catalysts, akin to propanal’s di-sigma bonding, while the cyclohexene ring may stabilize transition states in hydrogenation or dehydrogenation reactions .

- Synthetic Utility: Its dual functional groups make it a candidate for synthesizing heterocycles (e.g., via aldol reactions) or polymer precursors, contrasting with simpler analogs like cyclohexanone.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-Oxo-1-cyclohexene propanal to improve yield and purity?

- Methodology : Utilize kinetic studies to identify rate-limiting steps in synthesis. For example, monitor oxidation reactions (e.g., phenylcyclohexene oxidation in methanol ) to optimize temperature, solvent polarity, and catalyst loading. Employ microreactor systems to enhance reaction control and productivity . Ensure reagents are precisely characterized (e.g., manufacturer, product number) to minimize variability .

Q. What analytical techniques are most effective for characterizing this compound’s structure and confirming its identity?

- Methodology : Combine spectral methods (NMR, IR) with X-ray crystallography for unambiguous structural confirmation. Cross-reference CAS registry data (e.g., CAS 22858-74-8 for 3-cyclohex-3-en-1-ylpropanal ) and IUPAC nomenclature rules (e.g., "oxo-" prefix usage in polyfunctional compounds ). Validate purity via HPLC or GC-MS, adhering to standardized protocols for equipment calibration .

Advanced Research Questions

Q. How can computational methods be applied to predict the reactivity or stability of this compound in different solvents?

- Methodology : Use density functional theory (DFT) or molecular dynamics simulations to model solvent interactions. Reference studies on similar cyclohexene derivatives (e.g., 4-chloro-1-phenyl-1-cyclohexene conversion kinetics ) to parameterize computational models. Validate predictions with experimental stability assays under controlled conditions (e.g., controlled humidity, inert atmospheres) .

Q. What strategies are recommended for resolving contradictions in kinetic data obtained during studies of this compound’s reactions?

- Methodology : Conduct reproducibility checks using identical equipment specifications (e.g., water bath settings, probe configurations ). Apply statistical tools (e.g., ANOVA) to assess variability. Cross-validate data with alternative methods, such as calorimetry or isotopic labeling, to confirm reaction pathways. Consult literature on enzyme engineering for insights into catalytic biases that may explain discrepancies .

Q. How can researchers design experiments to investigate the role of this compound in multi-step organic syntheses?

- Methodology : Use fractional factorial design to isolate variables (e.g., temperature, stoichiometry) influencing intermediate formation . Monitor reaction progress via in-situ spectroscopic techniques. Compare results with structurally analogous compounds (e.g., 1-Methyl-3-(3-oxocyclohex-1-enyl)-azepan-2-one synthesis ) to identify trends in regioselectivity or steric effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.